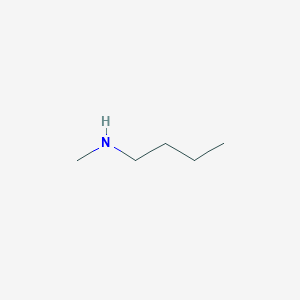
8-Methylpsoralen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methylpsoralen is a natural compound that belongs to the class of furanocoumarins. It is found in various plants such as figs, celery, parsley, and citrus fruits. 8-Methylpsoralen has been extensively studied for its applications in scientific research, particularly in the field of photobiology. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.
Wirkmechanismus
The mechanism of action of 8-Methylpsoralen is primarily mediated through its ability to intercalate into DNA and form covalent bonds with the pyrimidine bases. This results in the formation of DNA adducts, which can lead to DNA damage and cell death. Additionally, 8-Methylpsoralen can also activate the immune system and induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 8-Methylpsoralen are primarily related to its ability to interact with DNA and modulate cellular processes. This compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has immunomodulatory effects by activating T-cells and inducing the production of cytokines that are involved in the immune response. Additionally, 8-Methylpsoralen has been found to exhibit anti-tumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-Methylpsoralen in lab experiments is its ability to intercalate into DNA and form covalent bonds with the pyrimidine bases. This allows for the study of DNA damage and repair mechanisms, as well as the effects of DNA adducts on cellular processes. Additionally, 8-Methylpsoralen can be used as a photosensitizer in photobiological experiments, allowing for the study of the effects of light on cellular processes.
One of the limitations of using 8-Methylpsoralen in lab experiments is its potential toxicity. This compound can cause DNA damage and cell death at high concentrations, which can limit its use in certain experiments. Additionally, the use of 8-Methylpsoralen in photobiological experiments requires specialized equipment and procedures, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the study of 8-Methylpsoralen. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the study of the effects of 8-Methylpsoralen on cellular processes, including DNA damage and repair mechanisms, apoptosis, and immune system activation. Additionally, the use of 8-Methylpsoralen in combination with other compounds or therapies may enhance its anti-tumor and immunomodulatory effects. Overall, the study of 8-Methylpsoralen has the potential to lead to the development of new treatments for various diseases, including cancer and autoimmune disorders.
Synthesemethoden
8-Methylpsoralen can be synthesized through several methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method for synthesizing 8-Methylpsoralen is through chemical synthesis, which involves the reaction of psoralen with methyl iodide. The yield of this method is around 50-60%, and the purity of the compound can be improved through further purification steps.
Wissenschaftliche Forschungsanwendungen
8-Methylpsoralen has been extensively studied for its applications in scientific research, particularly in the field of photobiology. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. In photobiology, 8-Methylpsoralen is used as a photosensitizer in the treatment of various skin diseases, including psoriasis, vitiligo, and cutaneous T-cell lymphoma. It is also used in the treatment of certain types of cancer, such as melanoma and non-melanoma skin cancers.
Eigenschaften
CAS-Nummer |
15912-88-6 |
|---|---|
Produktname |
8-Methylpsoralen |
Molekularformel |
C12H8O3 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
9-methylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C12H8O3/c1-7-11-9(4-5-14-11)6-8-2-3-10(13)15-12(7)8/h2-6H,1H3 |
InChI-Schlüssel |
IVUMRIXSXVKOMB-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Kanonische SMILES |
CC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Synonyme |
8-methylpsoralen |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



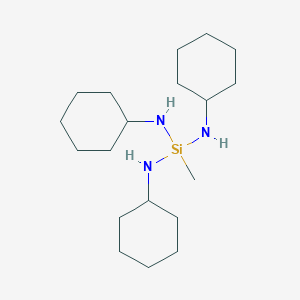
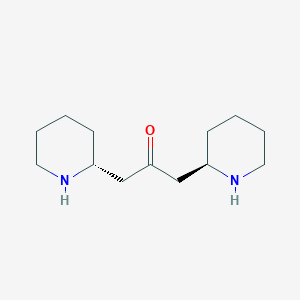
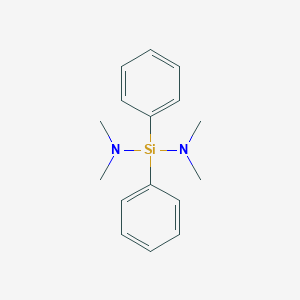
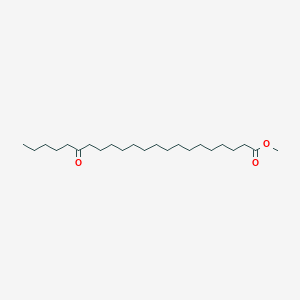
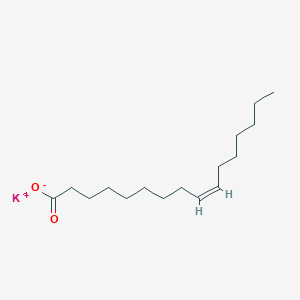
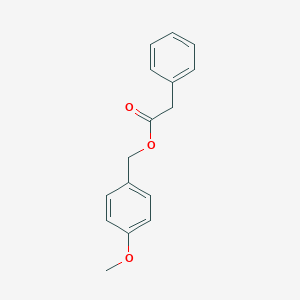
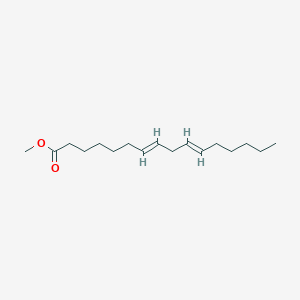
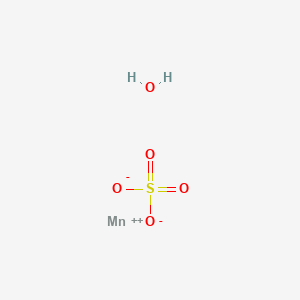
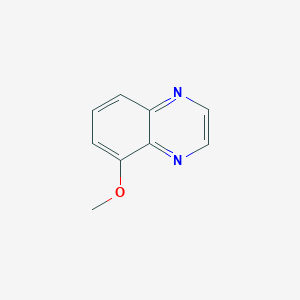
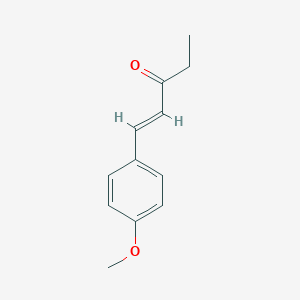
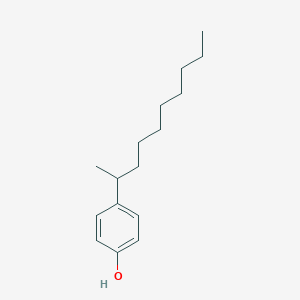
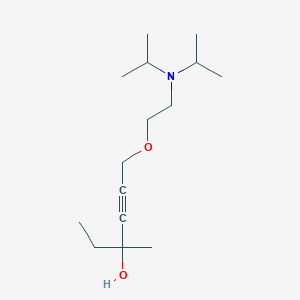
![1-Oxaspiro[2.6]nonane](/img/structure/B94567.png)
